3-(Trimethylsilyl)propiolic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

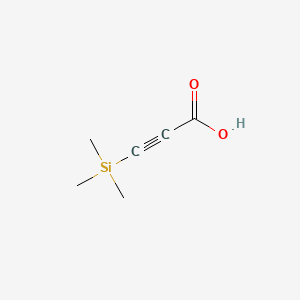

Structure

3D Structure

Properties

IUPAC Name |

3-trimethylsilylprop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2Si/c1-9(2,3)5-4-6(7)8/h1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEATTYBFBRNEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375385 | |

| Record name | 3-(Trimethylsilyl)propynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5683-31-8 | |

| Record name | 3-(Trimethylsilyl)propynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trimethylsilyl)propiolic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 3-(trimethylsilyl)propiolic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-(trimethylsilyl)propiolic acid, a valuable reagent in organic synthesis. The information is compiled from various sources to assist researchers and professionals in its safe and effective handling and application.

Core Physical and Chemical Properties

This compound, with the CAS Number 5683-31-8, is an organosilicon compound featuring a carboxylic acid functional group and a trimethylsilyl-protected alkyne.[1] Its unique structure makes it a versatile building block in the synthesis of more complex molecules.

Quantitative Physical Data

The following table summarizes the key physical properties of this compound. It is important to note that some values may vary depending on the experimental conditions and purity of the substance.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₂Si | [1][2] |

| Molecular Weight | 142.23 g/mol | [1][2] |

| Melting Point | 47-49 °C | [3][4] |

| Boiling Point | 105-110 °C @ 10 mmHg130-131 °C @ 34 mmHg92-96 °C @ 28 mmHg | [4][5][6] |

| Density | ~0.92 - 1.006 g/cm³ | [5][6] |

| Flash Point | 74 °C (165 °F) - 96.1 °C (205 °F) | [5][6] |

| Vapor Pressure | < 1 mmHg @ 20 °C | [6] |

| Solubility | Soluble in methanol, very slightly soluble in water. | [5][6] |

| Appearance | White to pale yellow solid or a clear, straw-colored liquid. | [6][7] |

Experimental Protocols

Representative Protocol: Melting Point Determination

Objective: To determine the melting point range of a solid sample of this compound.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Sample of this compound

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline solid in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end. Invert the tube and tap the sealed end gently on a hard surface to ensure the sample is tightly packed at the bottom.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point (based on literature values, approx. 47-49 °C).

-

When the temperature is about 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Continuously observe the sample through the magnifying lens.

-

-

Recording the Melting Range:

-

Record the temperature at which the first drop of liquid appears. This is the beginning of the melting range.

-

Record the temperature at which the entire sample has completely melted into a clear liquid. This is the end of the melting range.

-

-

Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction. For a pure substance, this range is typically narrow (0.5-2 °C).

Synthetic Applications and Workflows

This compound serves as a crucial starting material in various synthetic pathways. Its applications include the regioselective preparation of 1,5-trisubstituted 1H-1,2,3-triazoles and the synthesis of 3-trimethylsilylpropynamides.[4][8] The latter can be achieved efficiently through a one-pot procedure.[8]

One-Pot Synthesis of 3-(trimethylsilyl)propynamides

The following diagram illustrates the workflow for a one-pot synthesis of 3-trimethylsilylpropynamides starting from this compound. This process involves the in situ generation of trimethylsilylpropynoyl chloride, which then reacts with an amine to yield the final amide product.[8]

Caption: One-pot synthesis of 3-(trimethylsilyl)propynamides.

References

- 1. 3-(Trimethylsilyl)propynoic acid 98 5683-31-8 [sigmaaldrich.com]

- 2. 3-(トリメチルシリル)プロピン酸 - 3-(トリメチルシリル)プロピオル酸 [sigmaaldrich.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. scientificlabs.com [scientificlabs.com]

- 5. This compound CAS#: 5683-31-8 [m.chemicalbook.com]

- 6. gelest.com [gelest.com]

- 7. H53380.06 [thermofisher.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(Trimethylsilyl)propynoic Acid: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(trimethylsilyl)propynoic acid, a valuable building block in organic synthesis. The document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. A detailed experimental protocol for its synthesis is provided, alongside a thorough analysis of its spectroscopic characterization, including ¹H NMR, ¹³C NMR, and FTIR data. This guide is intended to serve as a critical resource for researchers and professionals in chemistry and drug development, facilitating the effective utilization of this versatile compound in their work.

Chemical Structure and Nomenclature

3-(trimethylsilyl)propynoic acid is an organosilicon compound featuring a carboxylic acid functional group and a trimethylsilyl group attached to a propynoic acid backbone.

IUPAC Name: 3-(trimethylsilyl)propynoic acid[1]

Alternative Names: 3-(Trimethylsilyl)propiolic acid[2]

Chemical Structure:

Caption: Chemical structure of 3-(trimethylsilyl)propynoic acid.

Physicochemical Properties

A summary of the key physical and chemical properties of 3-(trimethylsilyl)propynoic acid is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂Si | [1] |

| Molecular Weight | 142.23 g/mol | [3] |

| Melting Point | 47-49 °C | [4] |

| Boiling Point | 105-110 °C at 10 mmHg | [4] |

| Density | 1.006 g/cm³ | [1] |

| CAS Number | 5683-31-8 | [3] |

Experimental Protocol: Synthesis

The synthesis of 3-(trimethylsilyl)propynoic acid can be achieved through the carboxylation of trimethylsilylacetylene. A general, two-step procedure is outlined below, based on established methodologies for the synthesis of related compounds.

Step 1: Preparation of Ethynylmagnesium Bromide

-

To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a gas inlet, add magnesium turnings (1.1 equivalents).

-

Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous diethyl ether.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether from the dropping funnel to form the Grignard reagent. The reaction is exothermic and should be controlled by the rate of addition.

-

Once the magnesium has been consumed, cool the solution in an ice bath.

-

Bubble acetylene gas, purified by passing through a cold trap and concentrated sulfuric acid, through the solution of ethylmagnesium bromide to form ethynylmagnesium bromide.

Step 2: Carboxylation of Trimethylsilylacetylene

-

To the freshly prepared solution of ethynylmagnesium bromide, add trimethylsilylacetylene (1.0 equivalent) dropwise at 0 °C.[5]

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Cool the mixture to -20 °C and introduce a stream of dry carbon dioxide gas for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 3-(trimethylsilyl)propynoic acid as a white solid.

Spectroscopic Characterization

4.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural confirmation of 3-(trimethylsilyl)propynoic acid is typically achieved using NMR spectroscopy.

| ¹H NMR (in CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH | |

| 0.25 | Singlet | 9H | -Si(CH₃)₃ |

| ¹³C NMR (in CDCl₃) | Chemical Shift (ppm) | Assignment |

| ~158 | C=O | |

| ~93 | ≡C-COOH | |

| ~88 | ≡C-Si | |

| -1.5 | -Si(CH₃)₃ |

4.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 3-(trimethylsilyl)propynoic acid provides key information about its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~2175 | C≡C stretch | Alkyne |

| ~1700 | C=O stretch | Carboxylic Acid |

| 1250, 840 | Si-C stretch | Trimethylsilyl |

Logical Relationships in Structure and Nomenclature

The IUPAC name "3-(trimethylsilyl)propynoic acid" directly reflects its molecular structure. The following diagram illustrates this relationship.

Caption: Relationship between IUPAC name and chemical structure.

Conclusion

3-(trimethylsilyl)propynoic acid is a key synthetic intermediate with well-defined structural and physicochemical properties. The synthetic protocol and spectroscopic data presented in this guide provide a solid foundation for its application in research and development. Its bifunctional nature, possessing both a carboxylic acid and a protected alkyne, makes it a versatile tool for the construction of complex molecular architectures.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000237) [hmdb.ca]

- 2. 3-(TRIMETHYLSILYL) PROPIONIC ACID | 5683-30-7 [chemicalbook.com]

- 3. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 3-(Trimethylsilyl)propynoic acid 98 5683-31-8 [sigmaaldrich.com]

- 5. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Properties of 3-(Trimethylsilyl)propynoic Acid (CAS 5683-31-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and key synthetic applications of 3-(trimethylsilyl)propynoic acid, CAS number 5683-31-8. The information is curated for professionals in research and development, with a focus on presenting clear, actionable data and methodologies.

Core Chemical and Physical Properties

3-(Trimethylsilyl)propynoic acid, also known as 3-(trimethylsilyl)propiolic acid, is a versatile bifunctional molecule containing both a carboxylic acid and a trimethylsilyl-protected alkyne.[1] This structure makes it a valuable building block in organic synthesis.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₂Si | |

| Molecular Weight | 142.23 g/mol | |

| Appearance | Light yellow to dark yellow solid | [2] |

| Melting Point | 47-49 °C | [1] |

| Boiling Point | 105-110 °C at 10 mmHg | [1] |

| Density | 1.006 g/cm³ | [3] |

| Flash Point | 96 °C (204.8 °F) | [2] |

| Refractive Index | 1.452 | [3] |

| Vapor Pressure | 0.046 mmHg at 25°C | [3] |

| Solubility | Soluble in methanol. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3-(trimethylsilyl)propynoic acid. Below is a summary of available spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

| 1H NMR | ~0.0 (s, 9H, Si(CH₃)₃) | The protons of the trimethylsilyl group are highly shielded and appear as a sharp singlet. |

| Variable | The carboxylic acid proton (COOH) will be a broad singlet at a variable chemical shift, typically downfield. | |

| 13C NMR | ~ -1.0 (Si(CH₃)₃) | The carbons of the trimethylsilyl group are shielded. |

| ~80-90 (alkyne carbons) | The sp-hybridized carbons of the alkyne will appear in this region. | |

| ~150-160 (C=O) | The carbonyl carbon of the carboxylic acid will be significantly downfield. |

Infrared (IR) Spectroscopy

The IR spectrum of 3-(trimethylsilyl)propynoic acid is characterized by several key absorption bands that correspond to its functional groups.

-

O-H Stretch: A broad band in the region of 3300-2500 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.

-

C≡C Stretch: A sharp, medium-intensity peak around 2170 cm⁻¹ corresponds to the carbon-carbon triple bond of the alkyne.[6]

-

C=O Stretch: A strong, sharp absorption band around 1750 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.[6]

-

Si-C Stretch: Characteristic vibrations for the Si-C bond are expected in the fingerprint region, often around 1250 cm⁻¹ and 860 cm⁻¹.[6]

Mass Spectrometry (MS)

Mass spectrometry data for related compounds suggest that electron ionization (EI) would lead to fragmentation, with characteristic losses of methyl groups from the trimethylsilyl moiety. The molecular ion peak [M]⁺ at m/z 142.2 would be expected, although it may be of low intensity.

Experimental Protocols

This section provides detailed methodologies for the determination of key properties and for a representative synthetic application of 3-(trimethylsilyl)propynoic acid.

Physicochemical Property Determination Workflow

The following diagram illustrates a general workflow for the determination of the physicochemical properties of a solid chemical like 3-(trimethylsilyl)propynoic acid.

Caption: General workflow for determining physicochemical properties.

Methodology for Melting Point Determination:

-

Sample Preparation: A small amount of finely powdered, dry 3-(trimethylsilyl)propynoic acid is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A 5-10 mg sample of 3-(trimethylsilyl)propynoic acid is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: The sample is analyzed using a high-field NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition: 1H and 13C NMR spectra are acquired using standard pulse sequences. For 1H NMR, a sufficient number of scans are collected to achieve a good signal-to-noise ratio. For 13C NMR, a proton-decoupled sequence is typically used.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Background Spectrum: A background spectrum of the clean ATR crystal is collected.

-

Sample Spectrum: The sample spectrum is then recorded.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the infrared spectrum of the compound. The positions and shapes of the absorption bands are analyzed to identify the functional groups present.[7]

Gas Chromatography-Mass Spectrometry (GC-MS):

Due to the carboxylic acid group, derivatization is typically required to increase the volatility of 3-(trimethylsilyl)propynoic acid for GC-MS analysis.[2]

-

Derivatization (Silylation): The sample is treated with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in an appropriate solvent (e.g., pyridine, acetonitrile) and heated to ensure complete reaction.[8][9]

-

Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC.

-

Separation: The components are separated on a capillary column (e.g., a nonpolar DB-5ms column) with a temperature program that ramps from a low initial temperature to a high final temperature.

-

Detection: As components elute from the column, they are ionized (typically by electron ionization), and the resulting fragments are analyzed by the mass spectrometer to generate a mass spectrum for each component.[10]

Synthetic Applications

A primary application of 3-(trimethylsilyl)propynoic acid is in the synthesis of substituted heterocyclic compounds, particularly 1,2,3-triazoles.[11] It is a key reactant in 1,3-dipolar cycloaddition reactions with organic azides.[12]

Synthesis of 1,5-Disubstituted 1H-1,2,3-Triazoles

The reaction of 3-(trimethylsilyl)propynoic acid with an organic azide, typically catalyzed by a ruthenium or iron catalyst, leads to the regioselective formation of 1,5-disubstituted 1H-1,2,3-triazoles.[1][13] This is in contrast to the more common copper-catalyzed "click" chemistry, which yields the 1,4-isomer.[1]

Caption: Reaction workflow for 1,5-disubstituted 1,2,3-triazole synthesis.

Representative Experimental Protocol:

This is a representative protocol adapted from procedures for similar 1,3-dipolar cycloaddition reactions.[1][13]

-

Reaction Setup: To a solution of 3-(trimethylsilyl)propynoic acid (1.0 equivalent) in a suitable aprotic solvent (e.g., 1,2-dichloroethane), the organic azide (1.1 equivalents) is added.

-

Catalyst Addition: A catalytic amount of an appropriate Lewis acid catalyst (e.g., FeCl₃ or a ruthenium-based catalyst, 5-10 mol%) is added to the mixture.

-

Reaction: The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) or GC-MS until the starting materials are consumed.

-

Work-up: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 1,5-disubstituted 1H-1,2,3-triazole.

Applications Overview

The unique structure of 3-(trimethylsilyl)propynoic acid makes it a valuable tool in several areas of chemical research and development.

Caption: Key applications of 3-(trimethylsilyl)propynoic acid.

Safety and Handling

3-(Trimethylsilyl)propynoic acid is considered hazardous.[2] It can cause skin and serious eye irritation, and may cause respiratory irritation.[2]

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[2]

References

- 1. Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. azooptics.com [azooptics.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. escholarship.org [escholarship.org]

- 10. scispace.com [scispace.com]

- 11. Trimethylsilylpropionic acid | C6H14O2Si | CID 12218619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 3-(trimethylsilyl)propiolic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3-(trimethylsilyl)propiolic acid, a valuable building block in organic synthesis and drug discovery. This document details the most common and efficient synthetic route, including a step-by-step experimental protocol, purification methods, and relevant characterization data.

Introduction

This compound is a versatile bifunctional molecule featuring a terminal alkyne protected by a trimethylsilyl (TMS) group and a carboxylic acid moiety. The TMS group serves as a removable protecting group for the terminal alkyne, allowing for selective reactions at the carboxylic acid functionality. Subsequently, the TMS group can be cleaved under mild conditions to liberate the terminal alkyne for further transformations, such as click chemistry, Sonogashira coupling, and other carbon-carbon bond-forming reactions. These characteristics make it a valuable reagent in the synthesis of complex molecules, including pharmaceuticals and functional materials.

Synthesis Methodology

The most widely employed and efficient method for the synthesis of this compound is the carboxylation of trimethylsilylacetylene. This two-step, one-pot procedure involves the deprotonation of trimethylsilylacetylene with a strong base, typically an organolithium reagent like n-butyllithium, to form the corresponding lithium acetylide. This highly nucleophilic intermediate is then quenched with carbon dioxide (usually in the form of dry ice) to yield the lithium salt of the desired carboxylic acid. Subsequent acidic workup protonates the carboxylate to afford the final product.

Experimental Protocol

This protocol outlines the synthesis of this compound from trimethylsilylacetylene.

Materials:

-

Trimethylsilylacetylene

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M or 2 M)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hexanes or pentane for recrystallization

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Argon or nitrogen gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet is assembled. The glassware should be thoroughly dried in an oven and cooled under a stream of inert gas before use.

-

Initial Reaction: The flask is charged with anhydrous diethyl ether or THF and trimethylsilylacetylene. The solution is then cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: n-Butyllithium in hexanes is added dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at -78 °C. The formation of the lithium acetylide may be indicated by a slight color change or the formation of a precipitate. The reaction mixture is stirred for an additional 1-2 hours at this temperature.

-

Carboxylation: The dropping funnel is replaced with a powder funnel, and a generous excess of crushed dry ice is carefully added to the reaction mixture in several portions. The cooling bath is removed, and the mixture is allowed to warm to room temperature overnight with stirring, allowing the excess carbon dioxide to sublime.

-

Workup: Once the reaction has reached room temperature, the mixture is quenched by the slow addition of water. The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is washed with diethyl ether. The aqueous layer is then acidified to a pH of approximately 1-2 with a 1 M or 2 M HCl solution.

-

Extraction: The acidified aqueous layer is extracted three times with diethyl ether. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

Isolation: The solvent is removed from the filtered organic solution using a rotary evaporator to yield the crude this compound as a solid.

Purification

The crude this compound is typically purified by recrystallization.

Procedure:

-

The crude solid is dissolved in a minimal amount of a hot solvent, such as hexanes or a mixture of diethyl ether and hexanes.

-

The hot solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath or refrigerator to induce crystallization.

-

The resulting crystals are collected by vacuum filtration using a Büchner funnel.

-

The crystals are washed with a small amount of cold solvent and then dried under vacuum to afford pure this compound.

Data Presentation

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₆H₁₀O₂Si |

| Molecular Weight | 142.23 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 47-49 °C |

| Boiling Point | 105-110 °C at 10 mmHg |

| CAS Number | 5683-31-8 |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.75 (br s, 1H, COOH), 0.21 (s, 9H, Si(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 158.9 (C=O), 92.9 (C≡CSi), 88.5 (C≡CSi), -0.8 (Si(CH₃)₃) |

| Infrared (IR) | ν (cm⁻¹): ~2960 (C-H), ~2180 (C≡C), ~1700 (C=O) |

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical steps involved in the synthesis and purification of this compound.

Spectroscopic and Structural Elucidation of 3-(Trimethylsilyl)propiolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(trimethylsilyl)propiolic acid, a valuable building block in organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and verification of these findings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. This information is crucial for the identification and characterization of the compound.

Table 1: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 154.48 | Carboxylic Acid Carbon (-C OOH) |

| 98.81 | Acetylenic Carbon (-C ≡C-COOH) |

| 53.58 | Acetylenic Carbon (TMS-C ≡C-) |

| 31.90, 29.67, 29.34, 22.67, 3.52 | Note: These shifts are unassigned and may represent impurities or solvent. |

| -0.74 (Reference)[1] | Trimethylsilyl Carbons (-Si(C H₃)₃) |

Note: The listed ¹³C NMR data from a supplementary material should be treated with caution as the number of signals exceeds the expected number for the pure compound. The trimethylsilyl carbon shift is referenced from a derivative, 3-(trimethylsilanyl)propynoic acid N-(2-hydroxy-1,1-dimethylethyl)amide[1].

Table 2: IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 2170 (Reference)[1] | Alkyne C≡C Stretch |

| 1710 - 1680 | Carboxylic Acid C=O Stretch (Hydrogen-bonded) |

| 3300 - 2500 | Carboxylic Acid O-H Stretch (Broad) |

| 1250, 840, 750 (Reference)[1] | Si-C Bending Vibrations |

Note: The C≡C and Si-C stretching frequencies are referenced from derivatives of 3-(trimethylsilyl)propynoic acid[1]. The carboxylic acid stretches are typical ranges for this functional group.

Table 3: Mass Spectrometry Data

| m/z Ratio | Assignment | Relative Intensity (%) |

| 142 | Molecular Ion [M]⁺ | 100 |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below. These protocols are designed to be followed by researchers with a foundational understanding of spectroscopic techniques.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving 10-20 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The solution should be homogeneous and free of any particulate matter.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

A standard proton experiment is performed with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Data is processed with a Fourier transform and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C experiment is conducted.

-

A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

The spectral width is set to encompass the expected carbon chemical shifts (typically 0-200 ppm).

-

Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the deuterated solvent signal.

-

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean ATR crystal is recorded.

-

The sample spectrum is then collected, typically over the range of 4000-400 cm⁻¹.

-

An appropriate number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

2.3. Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and subsequent ionization.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is utilized.

-

GC Conditions:

-

A suitable capillary column (e.g., DB-5ms) is used for separation.

-

The oven temperature program is optimized to ensure good separation of the analyte from any impurities.

-

Helium is typically used as the carrier gas.

-

-

MS Conditions:

-

Electron ionization is performed at a standard energy of 70 eV.

-

The mass analyzer is scanned over a mass range that includes the expected molecular ion (e.g., m/z 50-200).

-

The resulting mass spectrum shows the relative abundance of different fragment ions as a function of their mass-to-charge ratio.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

Solubility Profile of 3-(trimethylsilyl)propiolic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 3-(trimethylsilyl)propiolic acid in common laboratory solvents. Understanding the solubility of this versatile building block is critical for its effective use in organic synthesis, materials science, and drug discovery. This document summarizes available solubility data, outlines typical experimental protocols for its use in reactions, and provides a visual representation of a common synthetic workflow.

Core Solubility Data

| Solvent Class | Solvent Name | IUPAC Name | Solubility |

| Polar Protic | Methanol | Methanol | Soluble[1][2][3][4] |

| Ethanol | Ethanol | Data Not Found | |

| Isopropanol | Propan-2-ol | Data Not Found | |

| Water | Water | Data Not Found | |

| Polar Aprotic | Dimethylformamide (DMF) | N,N-Dimethylformamide | Implied Soluble |

| Acetonitrile (ACN) | Acetonitrile | Implied Soluble | |

| Acetone | Propan-2-one | Data Not Found | |

| Tetrahydrofuran (THF) | Oxolane | Data Not Found | |

| Dimethyl Sulfoxide (DMSO) | (Methanesulfinyl)methane | Data Not Found | |

| Nonpolar | Dichloromethane (DCM) | Dichloromethane | Data Not Found |

| Chloroform | Trichloromethane | Data Not Found | |

| Ethyl Acetate | Ethyl ethanoate | Data Not Found | |

| Toluene | Toluene | Data Not Found | |

| Diethyl Ether | Ethoxyethane | Data Not Found | |

| Hexane | Hexane | Data Not Found |

*Implied Soluble: While direct solubility data is unavailable, this compound has been used as a reagent in these solvents, suggesting sufficient solubility for reaction purposes.

Experimental Protocols & Handling

The following section details a representative experimental protocol illustrating the use of this compound in a chemical synthesis, as described in patent literature. This provides practical context for its handling and reactivity in common organic solvents.

Synthesis of 3-(trimethylsilyl)propioloyl chloride

This procedure outlines the conversion of this compound to its corresponding acid chloride, a common intermediate for amide bond formation.

Materials:

-

This compound

-

Oxalyl chloride

-

Dimethylformamide (DMF) - catalytic amount

-

Acetonitrile (ACN)

Procedure:

-

To a solution of this compound (1.0 equivalent), a catalytic amount of DMF (e.g., 0.04 equivalents) is added.

-

Oxalyl chloride (1.1 equivalents) is then added to the mixture.

-

The reaction is stirred for approximately 30 minutes at room temperature.

-

Following the reaction, the mixture is concentrated under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude 3-(trimethylsilyl)propioloyl chloride.

-

The crude acid chloride is then diluted with a solvent such as acetonitrile (ACN) for use in subsequent reaction steps, for example, addition to a solution containing an amine to form an amide.

Synthetic Workflow Visualization

The following diagram illustrates a typical experimental workflow for the activation of this compound and its subsequent use in an amide coupling reaction.

Caption: Synthetic workflow for the preparation and reaction of 3-(trimethylsilyl)propioloyl chloride.

References

An In-depth Technical Guide to the Key Reactive Sites of 3-(trimethylsilyl)propiolic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(trimethylsilyl)propiolic acid, also known as 3-(trimethylsilyl)propynoic acid, is a versatile bifunctional molecule that has garnered significant interest in organic synthesis. Its unique structure, featuring a carboxylic acid group, a carbon-carbon triple bond, and a trimethylsilyl group, provides multiple avenues for chemical modification. This guide offers a comprehensive overview of the key reactive sites of this molecule, supported by quantitative data, detailed experimental protocols, and visualizations of its reaction pathways.

Core Reactive Sites

The chemical reactivity of this compound is primarily centered around three functional groups: the carboxylic acid, the carbon-carbon triple bond, and the carbon-silicon bond. The interplay of these groups allows for a diverse range of chemical transformations, making it a valuable building block in the synthesis of complex organic molecules.

Spectroscopic and Physicochemical Data

A summary of the key spectroscopic and physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₆H₁₀O₂Si |

| Molecular Weight | 142.23 g/mol |

| Melting Point | 47-49 °C |

| Boiling Point | 105-110 °C at 10 mmHg |

| pKa | Not available in the searched literature. For comparison, the pKa of propiolic acid is 1.89.[1] |

¹H NMR, ¹³C NMR, and IR Data:

Reactivity at the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for reactions such as amidation, esterification, and reduction. The electron-withdrawing nature of the adjacent triple bond influences its acidity.

Amidation

The carboxylic acid group can be readily converted to an amide via reaction with an amine, typically in the presence of a coupling agent or after conversion to an acyl chloride.

This protocol is based on the in-situ generation of the acyl chloride followed by reaction with an amine.[11]

Materials:

-

This compound

-

Oxalyl chloride or thionyl chloride

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Desired primary or secondary amine

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

5% Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of this compound (1 equivalent) in the chosen anhydrous solvent, add a catalytic amount of DMF.

-

Slowly add oxalyl chloride or thionyl chloride (1.1 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride.

-

In a separate flask, dissolve the amine (1 equivalent) in the same anhydrous solvent.

-

Slowly add the freshly prepared 3-(trimethylsilyl)propioloyl chloride solution to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water or a dilute hydrochloric acid solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired 3-(trimethylsilyl)propynamide.

Caption: Workflow for the synthesis of 3-(trimethylsilyl)propynamides.

Reactivity at the Carbon-Carbon Triple Bond

The electron-rich alkyne in this compound is a key site for cycloaddition reactions. The presence of the bulky trimethylsilyl group plays a crucial role in directing the regioselectivity of these reactions.

[3+2] Cycloaddition with Azides

A prominent reaction of silylalkynes is the 1,3-dipolar cycloaddition with organic azides to form triazoles. The use of a trimethylsilyl group on the alkyne typically leads to the formation of the 1,5-disubstituted triazole regioisomer.

This is a general procedure for the cycloaddition reaction.

Materials:

-

This compound or its corresponding ester/amide

-

Organic azide

-

A suitable solvent (e.g., toluene, xylenes, or DMF)

Procedure:

-

Dissolve the this compound derivative (1 equivalent) and the organic azide (1-1.2 equivalents) in the chosen solvent.

-

Heat the reaction mixture to reflux. The reaction temperature and time will vary depending on the reactivity of the azide.

-

Monitor the reaction progress by TLC or NMR spectroscopy.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can then be purified by column chromatography on silica gel to isolate the 1,5-disubstituted-1H-1,2,3-triazole. In some cases, subsequent desilylation may occur or be desired.

Caption: Mechanism of 1,3-dipolar cycloaddition.

Reactivity at the Carbon-Silicon Bond

The carbon-silicon bond in this compound is susceptible to cleavage, a reaction known as desilylation or protodesilylation. This reaction is valuable for generating the corresponding terminal alkyne, which can then undergo further transformations.

Desilylation

Desilylation is typically achieved under basic conditions or with a fluoride source. The choice of reagent can depend on the presence of other functional groups in the molecule.

Method 1: Base-Catalyzed Desilylation

Materials:

-

This compound

-

Potassium carbonate (K₂CO₃) or potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Water

-

Diethyl ether

-

Hydrochloric acid (1 M)

Procedure:

-

Dissolve this compound (1 equivalent) in methanol.

-

Add a catalytic amount of potassium carbonate or potassium hydroxide.

-

Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and acidify with 1 M HCl to a pH of approximately 2-3.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to yield propiolic acid.

Method 2: Fluoride-Mediated Desilylation

Materials:

-

This compound

-

Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

-

Tetrahydrofuran (THF)

-

Water

-

Diethyl ether

-

Hydrochloric acid (1 M)

Procedure:

-

Dissolve this compound (1 equivalent) in THF.

-

Add TBAF solution (1.1 equivalents) dropwise at 0 °C.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with water.

-

Acidify the mixture with 1 M HCl.

-

Extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent.

Caption: Pathways for the desilylation of this compound.

Summary of Reactive Sites and Transformations

The following table summarizes the key reactive sites and the primary transformations they undergo.

| Reactive Site | Transformation(s) | Reagents and Conditions | Product(s) |

| Carboxylic Acid | Amidation | Amines, Coupling Agents (e.g., DCC, EDC) or Acyl Chloride Formation (e.g., SOCl₂, (COCl)₂) | Amides |

| C≡C Triple Bond | [3+2] Cycloaddition | Organic Azides, Heat | 1,5-Disubstituted Triazoles |

| C-Si Bond | Desilylation | K₂CO₃/MeOH; TBAF/THF | Terminal Alkyne (Propiolic Acid) |

Conclusion

This compound is a highly functionalized and synthetically useful molecule. The distinct reactivity of its carboxylic acid, carbon-carbon triple bond, and carbon-silicon bond allows for a wide array of chemical manipulations. A thorough understanding of these reactive sites and the conditions required to selectively transform them is crucial for its effective application in the synthesis of novel compounds for research, drug discovery, and materials science. This guide provides a foundational understanding for scientists to harness the full potential of this versatile chemical building block.

References

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]

- 3. 3-(TriMethylsilyl)propionic Acid SodiuM Salt(37013-20-0) 1H NMR spectrum [chemicalbook.com]

- 4. 3-(TriMethylsilyl)propionic Acid SodiuM Salt(37013-20-0) 13C NMR spectrum [chemicalbook.com]

- 5. 3-(TriMethylsilyl)propionic Acid SodiuM Salt(37013-20-0) IR Spectrum [chemicalbook.com]

- 6. 3-(Trimethylsilyl)propionic acid | C6H14O2Si | CID 79764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate | C6H13NaO2Si | CID 23688921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to 3-(trimethylsilyl)propynoic Acid for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, chemical properties, and synthetic methodologies of 3-(trimethylsilyl)propynoic acid, a versatile building block in modern organic synthesis.

Introduction

3-(trimethylsilyl)propynoic acid, also known as 3-(trimethylsilyl)propiolic acid, is a valuable reagent in organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring a terminal alkyne protected by a bulky trimethylsilyl group and a carboxylic acid functionality, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and detailed experimental protocols for its synthesis and application.

Commercial Availability and Suppliers

3-(trimethylsilyl)propynoic acid is readily available from a variety of chemical suppliers worldwide. Purity levels are typically high, often exceeding 97-98%. The compound is generally offered in quantities ranging from grams to kilograms, catering to both academic research and larger-scale drug development needs.

Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich (MilliporeSigma) | ≥98% | 1 g, 5 g | 5683-31-8 | C₆H₁₀O₂Si | 142.23 |

| Alkali Scientific | Not specified | 5 g | 5683-31-8 | C₆H₁₀O₂Si | 142.23 |

| Sciedco | Min. 97.0% (GC,T) | 1 g, 5 g | 5683-31-8 | C₆H₁₀O₂Si | 142.23 |

| CymitQuimica | 95% | Not specified | 5683-31-8 | C₆H₁₀O₂Si | 142.2279 |

| GlobalChemMall | Not specified | Wholesale | 5683-31-8 | C₆H₁₀O₂Si | Not specified |

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety information is crucial for the handling and application of 3-(trimethylsilyl)propynoic acid.

| Property | Value | Source |

| Melting Point | 47-49 °C | |

| Boiling Point | 105-110 °C at 10 mmHg | [1] |

| Density | 1.006 g/cm³ (Predicted) | [1][2] |

| Solubility | Soluble in methanol.[1] The sodium salt is soluble in water.[3] | |

| Flash Point | 205 °F | [1] |

| Signal Word | Warning | [4] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |

| Precautionary Statements | P261, P264, P271, P280, P302 + P352, P305 + P351 + P338 | [4] |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C.[1] |

Experimental Protocols

Synthesis of 3-(trimethylsilyl)propynoic Acid

A common method for the preparation of 3-(trimethylsilyl)propynoic acid involves the silylation of a propiolate ester followed by hydrolysis. The following protocol is adapted from a patented procedure.[5]

Step 1: Synthesis of methyl 3-(trimethylsilyl)propiolate

Methodology:

-

To a 5-liter, 3-necked, round-bottomed flask equipped with a mechanical stirrer, condenser, drying tube, dropping funnel, thermometer, and heating mantle, add chlorotrimethylsilane (495 g, 4.56 mole) and dry benzene (2 liters).

-

Add methyl propiolate (380 g, 4.50 mole) in one portion.

-

Heat the reaction mixture to approximately 40°C.

-

Add a solution of triethylamine (470 g, 4.56 mole) in dry benzene (200 ml) dropwise at a rate of approximately one drop per second. The temperature of the reaction mixture will increase to and should be maintained at 60°C throughout the addition.

-

After the addition is complete, stir the reaction mixture at 60°C for 30 minutes.

-

Cool the reaction vessel in a water bath and add approximately 1 liter of water to form two layers.

-

Separate the layers and extract the aqueous layer with benzene.

-

Combine the benzene layers and flash evaporate to a small volume.

-

Vacuum distill the residue to yield methyl 3-(trimethylsilyl)propiolate.

Step 2: Hydrolysis to 3-(trimethylsilyl)propynoic acid

The ester obtained in Step 1 can be hydrolyzed to the corresponding carboxylic acid using standard procedures, for example, by treatment with a base such as sodium hydroxide in a suitable solvent, followed by acidification.

Application in Amide Synthesis: One-Pot Synthesis of 3-(trimethylsilyl)propynamides

3-(trimethylsilyl)propynoic acid is a key starting material for the synthesis of various amides, which are important intermediates for biologically active compounds. A highly efficient one-pot procedure has been developed for this transformation.[6]

Methodology:

-

A mixture of 3-(trimethylsilyl)propynoic acid (3.5 mmol), oxalyl chloride (3.85 mmol), and DMF (4 mol %) is stirred at room temperature.

-

After the reaction to form the acid chloride is complete, the excess oxalyl chloride is distilled off under reduced pressure.

-

The resulting crude 3-(trimethylsilyl)propynoyl chloride is then reacted in situ with the desired amine (2 equivalents).

-

The reaction mixture is treated with 5% hydrochloric acid to yield the target 3-(trimethylsilyl)propynamide.

This method has been shown to be effective for the selective N-acylation of various amines and β-amino alcohols in high yields.[6][7]

Applications in Drug Development and Research

3-(trimethylsilyl)propynoic acid serves as a versatile building block in several key areas of drug discovery and chemical biology:

-

Click Chemistry: The terminal alkyne, after deprotection of the silyl group, is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, which are common scaffolds in medicinal chemistry.[8]

-

Synthesis of Heterocycles: It is a precursor for a variety of heterocyclic compounds with potential biological activity, including indoloquinolines, hydantoins, and oxazoles.[6]

-

Peptide Modification and Bioconjugation: The carboxylic acid moiety allows for coupling to amino groups in peptides and proteins, while the protected alkyne provides a handle for subsequent modifications or bioconjugation reactions.

Conclusion

3-(trimethylsilyl)propynoic acid is a commercially accessible and highly versatile reagent for researchers, scientists, and drug development professionals. Its unique combination of a protected terminal alkyne and a carboxylic acid functional group enables a wide array of synthetic transformations, making it an invaluable tool in the construction of complex molecules and novel chemical entities. The availability of well-established synthetic protocols further enhances its utility in both academic and industrial research settings.

References

- 1. This compound CAS#: 5683-31-8 [m.chemicalbook.com]

- 2. 3-(Trimethylsilyl)propionic acid | 5683-31-8 [chemnet.com]

- 3. 24493-21-8 CAS MSDS (2,2,3,3-D4-3-(TRIMETHYLSILYL)PROPIONIC ACID SODIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 3-(TriMethylsilyl)propionic Acid SodiuM Salt(37013-20-0) 1H NMR [m.chemicalbook.com]

- 5. US3770791A - Preparation of 3-trimethylsilyl-lower alkyl propiolate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 3-(Trimethylsilyl)propynoic acid 98 5683-31-8 [sigmaaldrich.com]

Fundamental Reactivity of Terminal Alkynes Versus TMS-Protected Alkynes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the fundamental reactivity differences between terminal alkynes and their trimethylsilyl (TMS)-protected counterparts. Understanding these differences is crucial for strategic synthetic planning in pharmaceutical and materials science research. This document details the electronic and steric factors governing their reactivity and provides specific examples, quantitative data, and detailed experimental protocols for key transformations.

Core Principles: Electronic and Steric Effects

The reactivity of terminal alkynes is primarily dictated by the presence of a weakly acidic sp-hybridized C-H bond (pKa ≈ 25). This acidity allows for easy deprotonation to form a potent acetylide nucleophile.[1][2] In contrast, TMS-protected alkynes lack this acidic proton, rendering them inert to basic conditions. The bulky trimethylsilyl group also introduces significant steric hindrance, which can influence regioselectivity and reaction rates. Furthermore, the silicon atom can exert electronic effects, such as the α-silyl effect, which can stabilize negative charge buildup in transition states.[3]

Acidity and Nucleophilicity

Terminal alkynes are readily deprotonated by strong bases like sodium amide (NaNH₂) to form acetylide anions. These anions are powerful nucleophiles that readily participate in SN2 reactions and additions to carbonyl compounds.[1] TMS-protected alkynes, lacking the terminal proton, do not undergo this deprotonation and are therefore unreactive as nucleophiles under basic conditions.

Table 1: pKa Values of Representative Terminal Alkynes

| Alkyne | Structure | pKa |

| Acetylene | H−C≡C−H | 25 |

| Propyne | CH₃−C≡C−H | 26 |

| Phenylacetylene | Ph−C≡C−H | 28.7 |

| 1-Hexyne | CH₃(CH₂)₃−C≡C−H | 25 |

Note: Data compiled from various sources.

Deprotonation and Protection/Deprotection Strategies

The acidic proton of terminal alkynes necessitates the use of protecting groups in many synthetic sequences to prevent unwanted side reactions. The trimethylsilyl (TMS) group is a widely used protecting group for terminal alkynes due to its ease of installation and removal under specific conditions.

Deprotonation of Terminal Alkynes

The formation of acetylides from terminal alkynes is a fundamental transformation in organic synthesis.

Experimental Protocol: Deprotonation of Phenylacetylene

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel is assembled.

-

Reagents: Sodium amide (NaNH₂) (1.1 eq) is suspended in anhydrous liquid ammonia (approx. 10 mL/mmol of alkyne) at -78 °C.

-

Reaction: Phenylacetylene (1.0 eq) dissolved in a minimal amount of anhydrous tetrahydrofuran (THF) is added dropwise to the sodium amide suspension over 15 minutes.

-

Completion: The reaction mixture is stirred for 1 hour at -78 °C, during which the formation of the sodium phenylacetylide is complete. The resulting nucleophile can be used in subsequent reactions.

Deprotection of TMS-Alkynes

The cleavage of the C-Si bond in TMS-protected alkynes can be achieved under mild conditions, regenerating the terminal alkyne.

Experimental Protocol: Deprotection of (Trimethylsilyl)phenylacetylene

-

Reagents: To a solution of (trimethylsilyl)phenylacetylene (1.0 eq) in methanol (5 mL/mmol) is added potassium carbonate (K₂CO₃) (0.2 eq).

-

Reaction: The mixture is stirred at room temperature for 1-2 hours.

-

Workup: The reaction is monitored by TLC. Upon completion, the methanol is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to afford the deprotected phenylacetylene.

Comparative Reactivity in Key Organic Reactions

The distinct electronic and steric properties of terminal and TMS-protected alkynes lead to divergent reactivity in a variety of important organic transformations.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. Terminal alkynes react directly in this coupling. TMS-protected alkynes can also be used, often in a one-pot procedure involving in situ deprotection.[4][5][6][7][8] This approach is particularly useful for volatile terminal alkynes.[4][6][7]

Table 2: Comparison of Yields in Sonogashira Coupling

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 95 | [9] |

| 4-Iodotoluene | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | Toluene | 92 (after deprotection) | [10] |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 96 | [9] |

| 4-Bromoacetophenone | 1-Hexyne | NS-MCM-41-Pd/CuI/PPh₃ | Et₃N | Toluene | 85 | [11] |

| 4-Bromoacetophenone | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂/PPh₃/CuI/CsF | Et₃N/H₂O | PEG 200 | 88 (one-pot) | [6] |

Experimental Protocol: Sonogashira Coupling of a Terminal Alkyne [9]

-

Apparatus Setup: A dry Schlenk flask is charged with the aryl halide (1.0 eq), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%). The flask is evacuated and backfilled with nitrogen three times.

-

Reagents: Anhydrous DMF is added, followed by the amine base (e.g., Et₃N, 2.0 eq) and the terminal alkyne (1.2 eq).

-

Reaction: The reaction mixture is stirred at the desired temperature (e.g., 100 °C) for 3 hours or until completion as monitored by TLC.

-

Workup: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Experimental Protocol: One-Pot Sonogashira Coupling of a TMS-Protected Alkyne with In Situ Deprotection [6]

-

Apparatus Setup: A round-bottom flask is charged with the aryl bromide (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), PPh₃ (6 mol%), CuI (10 mol%), and CsF (2.0 eq).

-

Reagents: Triethylamine, water, and PEG 200 are added, followed by the TMS-protected alkyne (1.5 eq).

-

Reaction: The mixture is heated to 80 °C and stirred until the reaction is complete as monitored by TLC.

-

Workup: The reaction mixture is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.

Sonogashira Coupling Workflow

References

- 1. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]

- 7. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Subsituted arene synthesis by alkynylation [organic-chemistry.org]

- 9. scirp.org [scirp.org]

- 10. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 11. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: The Use of 3-(trimethylsilyl)propiolic Acid in Click Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a cornerstone of modern chemical biology, drug discovery, and materials science due to its high efficiency, selectivity, and biocompatibility.[1][2] The reaction facilitates the formation of a stable 1,2,3-triazole linkage from an azide and a terminal alkyne.[3][4] 3-(trimethylsilyl)propiolic acid is a valuable reagent in this field, serving as a stable, protected precursor to the terminal propiolic acid. The trimethylsilyl (TMS) protecting group offers several advantages, including enhanced stability and the ability to participate in tandem reaction sequences, which streamline synthetic processes.[5][6]

These notes provide detailed protocols for the utilization of this compound and its derivatives in CuAAC reactions, covering both direct (one-pot) and two-step procedures.

Key Advantages of Using this compound

-

Enhanced Stability: The TMS group protects the terminal alkyne, preventing unwanted side reactions and decomposition.

-

One-Pot Reactions: The TMS group can be cleaved in situ under the conditions of the click reaction, avoiding the need to isolate the often volatile and less stable terminal alkyne.[5][7] This leads to improved overall yields.[5]

-

Orthogonal Protection: The TMS group can be selectively removed in the presence of other silyl protecting groups (like triisopropylsilyl, TIPS), allowing for sequential and site-specific click reactions in poly-alkyne systems.[5][8]

-

Versatile Intermediate: this compound and its amides are valuable intermediates for synthesizing a wide range of biologically relevant heterocyclic compounds.[6]

Experimental Protocols

Two primary methodologies are presented for the use of TMS-protected alkynes like this compound in click chemistry.

Protocol 1: Direct One-Pot Desilylation and Cycloaddition

This protocol describes a tandem reaction where the TMS-protected alkyne is used directly in the CuAAC reaction without a prior deprotection step.[5][7] The copper(I) catalyst facilitates both the desilylation and the subsequent cycloaddition.

Workflow Diagram:

Caption: Workflow for the direct one-pot CuAAC reaction.

Detailed Methodology:

-

Reagent Preparation: In a suitable reaction vessel, combine the this compound derivative (e.g., an amide or ester, 1.0 equivalent), the organic azide (1.1 equivalents), and a copper(I) source such as copper(I) bromide (0.15 equivalents).

-

Solvent and Base Addition: Add a suitable solvent, such as dimethylformamide (DMF), to dissolve the reagents. Then, add a base, for example, triethylamine (Et3N, 1.0 equivalent).

-

Reaction: Stir the mixture under an inert atmosphere (e.g., argon). The reaction can often proceed at room temperature, but heating to 100°C may be required for less reactive substrates.[7] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 40 hours.[5]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product by flash chromatography on silica gel to obtain the desired 1,4-disubstituted-1,2,3-triazole.[7]

Protocol 2: Two-Step Deprotection Followed by Cycloaddition

This protocol involves the initial removal of the TMS group to generate the terminal alkyne, which is then used in a standard CuAAC reaction. This method is useful when the direct one-pot method is not efficient or when the terminal alkyne needs to be isolated.

Workflow Diagram:

Caption: Workflow for the two-step deprotection and CuAAC reaction.

Detailed Methodology:

Step A: TMS Deprotection

-

Dissolution: Dissolve the this compound derivative in a suitable solvent, such as methanol (MeOH).

-

Deprotection: Add a deprotecting agent. A common and mild condition is the use of potassium carbonate (K₂CO₃).[8][9] Alternatively, a mixture of sodium ascorbate and copper sulfate can be used for a rapid and efficient deprotection.[10]

-

Reaction: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Isolation: After the reaction is complete, perform an aqueous work-up and extract the product with an organic solvent. Dry the organic phase, concentrate it, and purify the terminal alkyne if necessary. Often, the crude terminal alkyne can be used directly in the next step.

Step B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reagent Preparation: In a reaction vial, dissolve the deprotected terminal alkyne (1.0 equivalent) and the organic azide (1.0-1.2 equivalents) in a suitable solvent system (e.g., a mixture of t-BuOH and H₂O, or DMF).

-

Catalyst Addition: Prepare the active Cu(I) catalyst by adding a copper(II) sulfate (CuSO₄) solution followed by a sodium ascorbate solution. Sodium ascorbate acts as a reducing agent to generate Cu(I) in situ and protects it from oxidation.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically fast, often completing within a few hours. Monitor by TLC or LC-MS.

-

Purification: Once the reaction is complete, purify the product. This may involve filtration to remove insoluble copper species, followed by extraction and purification by flash chromatography or recrystallization.

Data Summary

The following table summarizes representative data for CuAAC reactions involving TMS-alkynes, showcasing the high efficiency of these methods.

| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| 1-Phenyl-2-trimethylsilylacetylene | Benzyl azide | CuBr (15 mol%) | DMF | 40 | RT | 41 | [5] |

| 1-Phenyl-2-trimethylsilylacetylene | Benzyl azide | CuBr (15 mol%), Et₃N | DMF | 20 | 100 | 94 | [7] |

| 1-Hexyl-2-trimethylsilylacetylene | Benzyl azide | CuBr (15 mol%), Et₃N | DMF | 16 | 100 | 96 | [7] |

| Bis(trimethylsilyl)acetylene | Benzyl azide | CuBr (15 mol%), Et₃N | DMF | 24 | 100 | 91 | [7] |

Note: The table presents data for various TMS-alkynes to illustrate the general applicability and efficiency of the direct cycloaddition method. Yields and reaction conditions will vary depending on the specific substrates derived from this compound.

Conclusion

This compound is a highly effective and versatile reagent for synthesizing 1,2,3-triazoles via click chemistry. The TMS protecting group provides stability and enables efficient one-pot desilylation-cycloaddition reactions, which offer significant advantages in terms of yield and operational simplicity. The choice between a direct one-pot protocol and a two-step approach will depend on the specific substrates and the desired synthetic strategy. The protocols and data provided herein serve as a comprehensive guide for researchers employing this valuable building block in their synthetic endeavors.

References

- 1. Synthesis of Si-rich 1,2,3-triazoles - American Chemical Society [acs.digitellinc.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 9. mdpi.com [mdpi.com]

- 10. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate | European Journal of Chemistry [eurjchem.com]

Application Notes: Synthesis of 1,5-Disubstituted 1,2,3-Triazoles with 3-(Trimethylsilyl)propiolic Acid

Introduction

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, serving as a key pharmacophore and a stable linker in various bioactive compounds.[1][2] The regioselective synthesis of substituted triazoles is crucial, as the substitution pattern (1,4- vs. 1,5-disubstitution) significantly influences their biological activity and physicochemical properties.[3] While the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the benchmark for producing 1,4-disubstituted triazoles, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) has emerged as the premier method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles.[4][5][6] This reaction complements the CuAAC, providing access to the alternative regioisomer with high efficiency.[5][7]

This document details the synthesis of 1,5-disubstituted 1,2,3-triazoles using 3-(trimethylsilyl)propiolic acid as a versatile alkyne component. This specific starting material allows for the introduction of a protected carboxylic acid at the 5-position of the triazole ring, which can be deprotected post-cycloaddition to yield a 1-substituted-1H-1,2,3-triazole-5-carboxylic acid. These products are highly valuable in drug development, serving as peptidomimetics, particularly as cis-amide bond isosteres, and as building blocks for constructing more complex molecular architectures.[8][9]

Reaction Principle and Mechanism

The RuAAC reaction proceeds via a [3+2] cycloaddition between an organic azide and an alkyne. The reaction is catalyzed by Ruthenium(II) complexes, with pentamethylcyclopentadienyl ([Cp*]) ruthenium chloride complexes like CpRuCl(PPh₃)₂ or CpRuCl(COD) being particularly effective.[10][11] Unlike the CuAAC reaction which requires a terminal alkyne to form a copper acetylide, the ruthenium catalyst activates the alkyne through π-interactions.[12]

The accepted mechanism involves the oxidative coupling of the azide and the alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate.[7][10] This is followed by a rate-determining reductive elimination step that releases the 1,5-disubstituted triazole product and regenerates the active catalyst.[7][10][13] This pathway ensures high regioselectivity for the 1,5-isomer.[7]

Detailed Experimental Protocols

This protocol provides a general method for the synthesis of 1-aryl/alkyl-5-(trimethylsilyl)-1H-1,2,3-triazole-4-carboxylic acid, followed by desilylation to obtain the final product.

Protocol 1: Ruthenium-Catalyzed Cycloaddition

Materials and Reagents:

-

Organic azide (e.g., benzyl azide, phenyl azide) (1.0 eq)

-

This compound (1.0-1.2 eq)[14]

-

CpRuCl(COD) or CpRuCl(PPh₃)₂ (1-2 mol%)[7]

-

Anhydrous, degassed solvent (e.g., 1,2-dichloroethane (DCE), toluene, or dioxane)[12]

-

Argon or Nitrogen gas for inert atmosphere

-

Silica gel for chromatography

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating plate/oil bath

-

Inert atmosphere manifold (Schlenk line)

-

Syringes and needles for reagent transfer

-

Rotary evaporator

Procedure:

-

To an oven-dried Schlenk flask under an argon atmosphere, add the ruthenium catalyst (e.g., Cp*RuCl(COD), 1-2 mol%).

-

Add the organic azide (1.0 eq) and this compound (1.1 eq).

-

Add anhydrous, degassed solvent (e.g., DCE, to make a 0.1-0.5 M solution) via syringe.

-

Stir the reaction mixture at the desired temperature (can range from room temperature to 80 °C) and monitor its progress using TLC or ¹H NMR.[12] The reaction is often complete within 30 minutes to a few hours.[12]

-